![molecular formula C17H11F3N4 B12842070 1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-6-amine](/img/structure/B12842070.png)
1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-6-amine is a complex organic compound that belongs to the class of fluorinated quinolines. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the biological activity of organic molecules. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-6-amine typically involves multiple steps, including cyclization and cycloaddition reactions. One common method involves the reaction of 2-(trifluoromethyl)aniline with a suitable quinoline derivative under specific conditions to form the desired product. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .
Scientific Research Applications
1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antitumor, and antibacterial activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(trifluoromethyl)phenylthiourea: Exhibits similar biological activities but differs in its chemical structure.
Fluoroquinolones: A class of antibiotics with a similar quinoline backbone but different functional groups.
Trifluoromethylphenyl derivatives: Compounds with similar trifluoromethyl groups but different core structures.
Uniqueness
1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-6-amine is unique due to its specific combination of a pyrazoloquinoline core and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H11F3N4 |
|---|---|
Molecular Weight |
328.29 g/mol |
IUPAC Name |
1-phenyl-3-(trifluoromethyl)pyrazolo[3,4-b]quinolin-6-amine |
InChI |
InChI=1S/C17H11F3N4/c18-17(19,20)15-13-9-10-8-11(21)6-7-14(10)22-16(13)24(23-15)12-4-2-1-3-5-12/h1-9H,21H2 |
InChI Key |
KICLFFQZXDJGQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C4C=C(C=CC4=N3)N)C(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


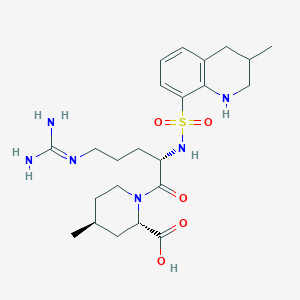
![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)
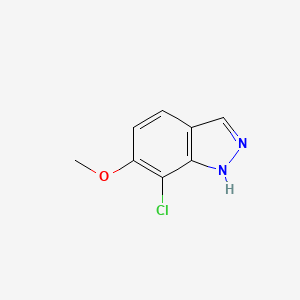
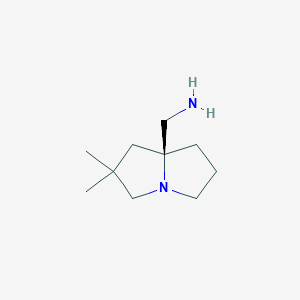
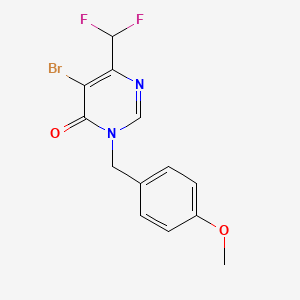




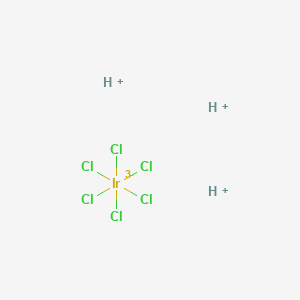
![3-[Difluoro(trimethylsilyl)methyl]aniline](/img/structure/B12842044.png)

![tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12842055.png)
![1-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione](/img/structure/B12842061.png)
